molecular formula C21H18N2O4S B302685 4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid

4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid

カタログ番号 B302685
分子量: 394.4 g/mol
InChIキー: CIJSYBNENWUONX-AHDBMNBVSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid, also known as ATB-346, is a novel nonsteroidal anti-inflammatory drug (NSAID) that has been developed to reduce the gastrointestinal (GI) side effects associated with traditional NSAIDs. ATB-346 is a prodrug that is rapidly converted to a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory process.

作用機序

4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid is a prodrug that is rapidly converted to a potent inhibitor of COX-2. COX-2 is an enzyme that plays a key role in the inflammatory process by catalyzing the conversion of arachidonic acid to prostaglandins, which are involved in pain and inflammation. By inhibiting COX-2, this compound reduces the production of prostaglandins, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce the production of prostaglandins in a dose-dependent manner, with a greater reduction observed in the inflamed tissue compared to the non-inflamed tissue. This compound has also been shown to reduce the expression of inflammatory cytokines and chemokines, which are involved in the recruitment of immune cells to the site of inflammation. In clinical trials, this compound has been shown to reduce pain and inflammation in patients with osteoarthritis, with a lower incidence of GI side effects compared to diclofenac.

実験室実験の利点と制限

One of the major advantages of 4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid is its reduced risk of GI toxicity compared to traditional NSAIDs. This makes it a more attractive option for long-term use in patients with chronic pain and inflammation. However, this compound is a relatively new drug, and more research is needed to fully understand its safety and efficacy. In addition, the cost of this compound may be higher than traditional NSAIDs, which could limit its use in some settings.

将来の方向性

There are a number of future directions for research on 4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid. One area of interest is the potential use of this compound in the treatment of other inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the development of new prodrugs that can be rapidly converted to COX-2 inhibitors, with the goal of reducing the risk of GI toxicity even further. Finally, more research is needed to fully understand the safety and efficacy of this compound in different patient populations and in combination with other drugs.

合成法

The synthesis of 4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid involves the reaction of 4-aminobenzoic acid with 4-(allyloxy)benzaldehyde to form a Schiff base. This Schiff base is then reacted with 2-methyl-4-thiozolidinone to form the final product, this compound. The synthesis method is relatively simple and can be carried out on a large scale, making it suitable for commercial production.

科学的研究の応用

4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid has been extensively studied in preclinical and clinical trials, with promising results. In preclinical studies, this compound has been shown to have potent anti-inflammatory and analgesic effects, with a reduced risk of GI toxicity compared to traditional NSAIDs. In clinical trials, this compound has been shown to be effective in reducing pain and inflammation in patients with osteoarthritis, with a lower incidence of GI side effects compared to diclofenac, a traditional NSAID.

特性

分子式

C21H18N2O4S

分子量

394.4 g/mol

IUPAC名

4-[[(5Z)-3-methyl-4-oxo-5-[(4-prop-2-enoxyphenyl)methylidene]-1,3-thiazolidin-2-ylidene]amino]benzoic acid

InChI

InChI=1S/C21H18N2O4S/c1-3-12-27-17-10-4-14(5-11-17)13-18-19(24)23(2)21(28-18)22-16-8-6-15(7-9-16)20(25)26/h3-11,13H,1,12H2,2H3,(H,25,26)/b18-13-,22-21?

InChIキー

CIJSYBNENWUONX-AHDBMNBVSA-N

異性体SMILES

CN1C(=O)/C(=C/C2=CC=C(C=C2)OCC=C)/SC1=NC3=CC=C(C=C3)C(=O)O

SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)OCC=C)SC1=NC3=CC=C(C=C3)C(=O)O

正規SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)OCC=C)SC1=NC3=CC=C(C=C3)C(=O)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。